Albiglutide trifluoroacetate

Description

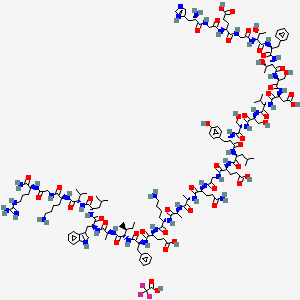

Structure

2D Structure

Properties

Molecular Formula |

C150H225F3N40O47 |

|---|---|

Molecular Weight |

3397.6 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C148H224N40O45.C2HF3O2/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86;3-2(4,5)1(6)7/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157);(H,6,7)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-;/m0./s1 |

InChI Key |

FJVDHHQPXWUNJA-OPYNGVKNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Design and Structural Engineering of Albiglutide

Peptide Sequence and Modifications for Dipeptidyl Peptidase-4 Resistance

Peptide Sequence and Modifications for Dipeptidyl Peptidase-4 Resistance

A critical feature of Albiglutide's design is its resistance to DPP-4. This is achieved through a specific amino acid substitution in the GLP-1 peptide sequence.

Native human GLP-1 has an alanine (B10760859) residue at position 8, which is the primary recognition and cleavage site for the DPP-4 enzyme. nih.govnih.gov In Albiglutide, this alanine is replaced with a glycine (B1666218) residue (Ala8Gly). nih.govfrontiersin.orgnih.gov This single amino acid substitution renders the peptide resistant to DPP-4-mediated inactivation. nih.govnih.govfrontiersin.orgnih.gov The substitution of alanine with the smaller glycine residue is thought to sterically hinder the binding of DPP-4 to the peptide, thereby preventing its cleavage and prolonging its biological activity. nih.govjournal-imab-bg.org While this modification confers stability, it has been noted that the Gly8 substitution may also contribute to a reduced affinity for the GLP-1 receptor compared to the native peptide. nih.gov

Fusion Protein Architectures for Half-Life Extension

To dramatically extend its circulating half-life, Albiglutide is engineered as a fusion protein. This involves genetically combining the modified GLP-1 peptide with a larger protein, in this case, human albumin.

Glucagon-Like Peptide-1 Dimerization

Albiglutide incorporates two molecules of the modified GLP-1 (7-36) peptide. nih.govdovepress.com These two peptides are genetically fused in tandem, creating a GLP-1 dimer. researchgate.netfrontiersin.org This tandem repeat structure was specifically developed to overcome the reduced potency observed when only a single GLP-1 molecule was directly fused to albumin. researchgate.net It is believed that one of the GLP-1 moieties in the dimer effectively acts as a spacer, creating distance between the second, fully active GLP-1 molecule and the large albumin protein. researchgate.netbiochempeg.com This spatial separation is crucial for minimizing steric hindrance, thereby allowing for more effective binding of the distal GLP-1 peptide to its receptor. researchgate.netnih.gov

Immunoglobulin G Fc Fragment Fusion Constructs

It is important to note that Albiglutide is an albumin-fusion protein and not an Immunoglobulin G (IgG) Fc fragment fusion construct. While Fc fusion is another common and effective strategy for extending the half-life of therapeutic proteins, it represents a different class of fusion protein architecture. dovepress.comfrontiersin.orgresearchgate.net Both albumin and IgG Fc fragments prolong the half-life of fused proteins by increasing their size to reduce renal clearance and by engaging the neonatal Fc receptor (FcRn) recycling pathway, which protects them from degradation. nih.govfrontiersin.orgpatsnap.com However, the specific fusion partner and its characteristics can lead to different pharmacokinetic and pharmacodynamic properties. springermedizin.de For instance, IgG Fc fusion proteins have the potential to engage other immune receptors, an effect not associated with albumin fusion.

Implications of Fusion Protein Design on Molecular Characteristics for Research Investigations

The intricate molecular design of Albiglutide has several important implications for its characteristics in a research context.

The fusion to albumin dramatically alters the pharmacokinetic profile of the GLP-1 analog. While native GLP-1 has a half-life of minutes, Albiglutide's half-life is extended to approximately 6 to 8 days. researchgate.netfrontiersin.orgnih.gov This prolonged duration of action is a direct consequence of its increased size and resistance to degradation. However, this alteration in structure is not without trade-offs. The potency of Albiglutide at the GLP-1 receptor is significantly reduced compared to native GLP-1 or other GLP-1 analogs like exenatide (B527673). nih.govfrontiersin.org This is likely due to a combination of the Ala8Gly substitution and the steric hindrance from the large albumin molecule, despite the dimer and spacer strategy. nih.govfrontiersin.org

For research purposes, these characteristics mean that while Albiglutide can be used to study the long-term effects of sustained GLP-1 receptor activation, its lower potency must be taken into account when designing experiments and interpreting results. The large size of the molecule also limits its ability to cross the blood-brain barrier, which has implications for studies investigating the central nervous system effects of GLP-1. nih.gov

Pharmacokinetic Properties of Albiglutide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | ~72.9 kDa | chemicalbook.com |

| Half-Life | 6-8 days | researchgate.netfrontiersin.orgnih.gov |

| Time to Maximum Concentration (Tmax) | 3-5 days | nih.gov |

| Apparent Volume of Distribution (Vd/F) | ~11 L | nih.gov |

| Apparent Clearance (CL/F) | 67 mL/hr | nih.gov |

Comparison of GLP-1 Receptor Agonist Properties

| Compound | Key Structural Features | Half-Life | Relative Potency | Reference |

|---|---|---|---|---|

| Native GLP-1 | Natural 30-amino acid peptide | <2 minutes | High | nih.govnih.gov |

| Albiglutide | Dimer of Ala8Gly GLP-1 fused to human albumin | ~6-8 days | Reduced | nih.govfrontiersin.org |

| Exenatide | 39-amino acid peptide, DPP-4 resistant | ~2.4 hours | High | nih.gov |

| Dulaglutide | Dimer of modified GLP-1 fused to IgG4-Fc | ~5 days | High | frontiersin.orgnih.gov |

Biosynthesis and Purification Methodologies for Research Grade Albiglutide Trifluoroacetate

Peptide Synthesis Techniques for GLP-1 Analog Construction

While albiglutide itself is produced as a large fusion protein via recombinant DNA technology, the synthesis of its constituent GLP-1 analog peptide component is often explored and optimized using chemical peptide synthesis techniques, particularly for research and development purposes.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone method for constructing peptides and is frequently employed in the development of GLP-1 analogs. crbgroup.comdrugdeliveryleader.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. crbgroup.com The most common strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the N-terminus of the amino acids being added. crbgroup.com

Key steps in Fmoc-based SPPS for a GLP-1 analog include:

Resin Selection: A suitable resin, such as Rink Amide or Wang resin, provides the solid support for peptide assembly. biorxiv.org

Amino Acid Coupling: Each Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, DIC/Oxyma) and added to the resin-bound peptide chain. biorxiv.org Microwave-assisted synthesis can significantly accelerate this process and improve the purity of the crude product. researchgate.net

Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the N-terminal amine for the next coupling cycle. crbgroup.comgoogleapis.com

Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin support using a strong acid, commonly trifluoroacetic acid (TFA). drugdeliveryleader.com This step also removes the permanent side-chain protecting groups from the amino acids.

A hybrid approach, combining the efficiency of SPPS for creating shorter peptide fragments with enzymatic ligation to assemble the final, longer peptide, is an emerging strategy to optimize the manufacturing process. crbgroup.com

Recombinant Protein Expression Systems for Fusion Construct Generation

The commercial production of albiglutide relies on recombinant DNA technology to generate the complete fusion protein. fda.govwikipedia.org This method offers a cost-effective and high-yield alternative to large-scale chemical synthesis for a molecule of this size. drugdeliveryleader.com

The primary expression system used for albiglutide is the yeast Saccharomyces cerevisiae. wikipedia.orgeuropa.eu The process involves:

Gene Construction: A synthetic gene encoding the albiglutide fusion protein is designed. This construct includes two tandem repeats of the modified human GLP-1 (with an alanine-to-glycine substitution at position 8 to confer DPP-4 resistance) fused to the gene for human serum albumin. fda.govresearchgate.net

Vector Insertion: The synthetic gene is inserted into a suitable expression vector, which is then used to transform the host cells (S. cerevisiae). googleapis.com

Fermentation: The genetically modified yeast cells are cultured in large-scale fermenters. The expression of the albiglutide protein is induced, and the protein is secreted into the culture medium. googleapis.compharmaceutical-networking.com Yeast-based systems, such as those using Pichia pastoris, have demonstrated the capability to produce high titers of albumin fusion proteins, sometimes exceeding several grams per liter. pharmaceutical-networking.com

Harvesting: After fermentation, the cells are separated from the culture medium, and the secreted albiglutide is collected from the supernatant for purification.

All components used during the fermentation and subsequent purification are typically synthetic, biosynthetic, or of plant origin to minimize the risk of contamination with adventitious agents. europa.eu

Trifluoroacetate (B77799) Salt Formation Protocols

During the synthesis and purification of peptides and proteins, counter-ions are often introduced. For research-grade peptides synthesized via SPPS and purified by reversed-phase HPLC, the trifluoroacetate (TFA) salt is the most common form. ambiopharm.combiocat.com This is a direct consequence of the chemicals used in these processes.

Trifluoroacetic acid is a key reagent in two critical steps:

Cleavage from Resin: In SPPS, a high concentration of TFA is used to cleave the synthesized peptide from its solid support. drugdeliveryleader.comgenscript.com

HPLC Purification: TFA is frequently added to the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) as an ion-pairing agent to improve peak shape and resolution during purification. genscript.comthermofisher.com

When the purified peptide solution is lyophilized (freeze-dried) to obtain a stable powder, the volatile TFA is largely removed, but residual TFA remains as a counter-ion bound to the positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic amino acids like lysine (B10760008) and arginine. genscript.com While the TFA salt is standard for initial research, it's important to note that for certain biological assays, it may be necessary to exchange it for a more biologically compatible salt like acetate (B1210297) or hydrochloride, as TFA can sometimes interfere with cellular functions. ambiopharm.comnih.gov This exchange can be accomplished using techniques like ion-exchange chromatography or further HPLC with a different buffer system. nih.gov

Advanced Purification Strategies for High Purity Research Material

Achieving the high purity required for research-grade albiglutide trifluoroacetate necessitates a multi-step purification process designed to remove impurities such as truncated or modified protein fragments, host cell proteins, and process-related contaminants.

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for purifying albiglutide to a high degree. drugdeliveryleader.comgoogle.com.na This method separates molecules based on their hydrophobicity.

The process typically involves:

Column: A C18 stationary phase is commonly used for the purification of peptides and proteins like albiglutide. ijpcbs.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water is used to elute the bound proteins. Trifluoroacetic acid (0.1%) is often included in the mobile phase to act as an ion-pairing agent, improving separation efficiency. googleapis.com

Detection: The eluting protein is monitored using a UV detector, typically at a wavelength of around 246 nm for albiglutide. ijpcbs.com

Fraction Collection: Fractions containing the pure albiglutide are collected, pooled, and then lyophilized to yield the final trifluoroacetate salt as a white powder. google.com.na

For large-scale purification, the analytical HPLC method is scaled up to a preparative column, allowing for the processing of larger quantities of the crude protein. lcms.cz

Analytical Characterization for Purity and Identity Confirmation

To ensure the quality of research-grade this compound, a suite of analytical techniques is employed to confirm its identity, purity, and structural integrity.

| Analytical Technique | Purpose | Typical Findings for Albiglutide |

| Reversed-Phase HPLC (RP-HPLC) | To assess purity and quantify the amount of the main protein. | A validated RP-HPLC method can show a retention time for albiglutide of approximately 6.01 minutes under specific conditions, with purity levels typically exceeding 95% for research grade. ijpcbs.com |

| Mass Spectrometry (e.g., MALDI-TOF) | To confirm the molecular weight of the fusion protein. | Confirms the correct mass of the albiglutide fusion protein, which is approximately 72,971.34 g/mol . wikipedia.orgresearchgate.net |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess purity and apparent molecular weight under denaturing conditions. | Purity is often confirmed to be greater than 90-95% by SDS-PAGE. proteogenix.sciencegoogle.com |

| Capillary Gel Electrophoresis (CGE) | A high-resolution technique to assess purity and detect variants. | Provides results similar to SEC-HPLC for assessing aggregation and purity. google.com |

| Ion Chromatography | To quantify the amount of trifluoroacetate and other ionic impurities. | Can be used to determine the percentage of TFA in the final peptide product. thermofisher.com |

| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the protein. | Can be used to confirm the helical structure of the GLP-1 moieties within the fusion protein. ambiopharm.com |

| Potency Assays (e.g., cAMP production) | To measure the biological activity of the albiglutide. | Confirms that the purified protein can activate the GLP-1 receptor, often measured by its ability to stimulate cAMP production in cells expressing the receptor. diabetesjournals.orggoogle.com |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptide therapeutics like this compound. ijsra.net It provides precise information on molecular weight, peptide sequence, and post-translational modifications, which is critical for confirming product identity and purity. ijsra.netnih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful method for identifying and quantifying impurities that may arise during manufacturing or storage. acs.orgacs.org

Electrospray Ionization (ESI) is one of the most common ionization techniques used for the analysis of large biomolecules such as peptides and proteins. ijsra.netmdpi.com ESI-MS is particularly well-suited for analyzing compounds like albiglutide because it is a "soft" ionization method that minimizes fragmentation of the large, intact molecule. The process involves spraying a solution of the analyte through a high-voltage capillary, which generates charged droplets. ijsra.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply-charged ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. ijsra.net

High-Resolution Mass Spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, are often used to achieve the high mass accuracy and resolution required for detailed peptide characterization. mdpi.comresearchgate.netfda.gov This capability allows for the unambiguous identification of the peptide and its variants, including degradation products like deamidation or oxidation, which may have very small mass shifts. mobilionsystems.comtheanalyticalscientist.com For instance, LC-ESI-Q-TOF-MS has been used to identify and characterize degradation products of similar drugs. researchgate.net The data generated from ESI-MS analysis is crucial for ensuring the quality and consistency of research-grade this compound.

The following table summarizes key applications of ESI-MS in the analysis of albiglutide and related GLP-1 agonists.

| Table 2: Applications of ESI-MS in the Characterization of Albiglutide and Related Peptides | ||

|---|---|---|

| Analytical Goal | Specific MS Technique | Significance in Research & Quality Control |

| Molecular Weight Confirmation | ESI-QTOF americanpharmaceuticalreview.com | Verifies the primary structure and confirms the identity of the intact fusion protein. |

| Impurity Profiling | LC-ESI-MS/MS chromatographyonline.comresearchgate.net | Detects and identifies process-related impurities, such as truncations or deletions in the peptide sequence. nih.govmobilionsystems.com |

| Identification of Modifications | High-Resolution MS (e.g., Orbitrap) mdpi.comfda.gov | Characterizes chemical modifications like oxidation and deamidation that can impact protein stability and function. theanalyticalscientist.com |

| Sequence Verification | Tandem MS (MS/MS) mdpi.com | Fragments the peptide to confirm the amino acid sequence, ensuring the correct protein was produced. |

| Quantification in Complex Matrices | LC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) researchgate.net | Allows for highly sensitive and selective measurement of the peptide in various samples. |

Mechanistic Investigations of Glucagon Like Peptide 1 Receptor Agonism

Molecular Interactions with the GLP-1 Receptor

The interaction of Albiglutide with the GLP-1 receptor (GLP-1R) initiates a cascade of intracellular events that underpin its physiological effects. As a GLP-1R agonist, it mimics the action of the endogenous incretin (B1656795) hormone GLP-1. wikipedia.org

Albiglutide is a GLP-1 receptor agonist that binds to and activates the GLP-1R. wikipedia.orgnih.gov Its structure consists of two tandem copies of a modified GLP-1 (7-36) peptide fused to recombinant human albumin. researchgate.net This design includes a single amino acid substitution, from alanine (B10760859) to glycine (B1666218) at position 8, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.govnih.gov This resistance, combined with the large size of the albumin fusion protein that limits renal clearance, significantly extends its half-life to approximately five days. researchgate.netresearchgate.netwikipedia.org

While specific quantitative binding affinity data (e.g., Kd values) are not detailed in the provided research, in vitro studies have compared its activity to other agonists. In one study using a baby hamster kidney (BHK) cell line expressing the rat GLP-1R, albiglutide was found to be less effective at activating the receptor compared to exendin-4. nih.govfrontiersin.org This suggests that while it is an effective agonist, its molecular interaction and the resulting receptor activation potency may differ from other compounds in its class. The high affinity of GLP-1 receptor agonists to their target is crucial for their efficacy in promoting insulin (B600854) secretion and inhibiting glucagon (B607659) release. preprints.orgpreprints.org

Upon binding to the GLP-1 receptor, a class B G-protein coupled receptor (GPCR), Albiglutide induces a conformational change that activates the intracellular signaling cascade. researchgate.netnih.gov This process begins with the activation of adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP is a critical second messenger in the GLP-1 signaling pathway. nih.govdroracle.ai

Nonclinical studies have confirmed that albiglutide stimulates cAMP production through the GLP-1 receptor. nih.gov This elevation in cAMP leads to the activation of two main downstream effector pathways:

Protein Kinase A (PKA): Activated PKA phosphorylates various intracellular substrates, playing a key role in mediating the effects of GLP-1R activation on insulin secretion and gene expression. researchgate.netnih.gov

Exchange Protein directly Activated by cAMP (EPAC): EPAC is another cAMP sensor that influences insulin granule exocytosis and other cellular processes independently of PKA. researchgate.net

Cellular Responses Induced by Albiglutide Trifluoroacetate (B77799)

The molecular signaling initiated by Albiglutide translates into significant physiological responses at the cellular level, primarily affecting pancreatic islet cells and the gastrointestinal system.

A primary mechanism of action for Albiglutide is the potentiation of glucose-dependent insulin secretion from pancreatic β-cells. nih.govnih.govnih.gov This glucose dependency is a key feature, ensuring that insulin release is stimulated primarily during hyperglycemic conditions, thereby minimizing the risk of hypoglycemia. researchgate.netdroracle.ainih.gov

In a stepped glucose clamp study involving subjects with type 2 diabetes, a single 50-mg dose of albiglutide demonstrated this effect clearly. When plasma glucose levels were elevated (>5.0 mmol/L), albiglutide significantly increased the secretion of C-peptide (a marker of insulin secretion) compared to placebo. nih.gov Conversely, when glucose levels were lowered to hypoglycemic levels (<4.0 mmol/L), C-peptide secretion was appropriately suppressed in both the albiglutide and placebo groups. nih.gov The mechanism involves the cAMP-PKA/EPAC signaling cascade, which sensitizes the β-cell to glucose, leading to increased calcium influx and the exocytosis of insulin-containing granules. nih.govnih.gov

Albiglutide also modulates the function of pancreatic α-cells by suppressing inappropriate glucagon secretion. nih.govnih.gov This action is also glucose-dependent, occurring during states of euglycemia and hyperglycemia, which helps to reduce excessive hepatic glucose production. researchgate.netnih.gov

The mechanism for glucagon suppression by GLP-1R agonists is considered to be largely indirect. glucagon.com While some studies have detected GLP-1 receptors on α-cells, the prevailing hypotheses suggest that suppression is mediated by paracrine signals from within the pancreatic islet. nih.govresearchgate.net These indirect mechanisms may include:

Increased Insulin Secretion: Insulin released from adjacent β-cells can directly inhibit α-cell glucagon secretion. frontiersin.orgfrontiersin.org

Increased Somatostatin Secretion: GLP-1R activation can stimulate δ-cells to release somatostatin, a potent inhibitor of glucagon secretion. glucagon.com

Studies confirm that albiglutide does not impair the normal counter-regulatory glucagon response to hypoglycemia. researchgate.net During induced hypoglycemia, glucagon levels rose appropriately in subjects treated with albiglutide, similar to those who received a placebo. nih.gov

Another significant cellular response induced by Albiglutide is the slowing of gastric emptying. wikipedia.orgnih.govnih.gov By delaying the passage of ingested food from the stomach to the small intestine, albiglutide helps to reduce the rate of glucose absorption and mitigate postprandial glycemic excursions. oup.comnih.govagewellatl.net

This effect is mediated by the activation of GLP-1 receptors, which are present in the gastrointestinal tract and the central nervous system. droracle.ai The primary mechanism is thought to involve vagal nerve pathways that reduce gastric peristalsis and increase pyloric tone. droracle.ai The large molecular size of albiglutide may limit its ability to cross the blood-brain barrier, which could explain differences in gastrointestinal tolerability and effects on satiety compared to smaller GLP-1R agonists. wikipedia.orgnih.gov While the effect on gastric emptying is a key contributor to glucose control, some studies suggest that tachyphylaxis, a gradual reduction in effect with continuous exposure, may occur, particularly with long-acting agonists like albiglutide. droracle.ainih.gov

Table 1: Summary of Mechanistic Actions of Albiglutide Trifluoroacetate

| Mechanism | Molecular/Cellular Action | Physiological Outcome |

| GLP-1 Receptor Activation | Binds to and activates the GLP-1 receptor, stimulating intracellular cAMP production. nih.gov | Initiates downstream signaling pathways responsible for its therapeutic effects. |

| Insulin Secretion | Augments insulin release from pancreatic β-cells in a glucose-dependent manner. nih.govnih.gov | Lowers blood glucose levels, particularly after meals. |

| Glucagon Secretion | Suppresses glucagon release from pancreatic α-cells during hyper- or euglycemia. researchgate.netnih.gov | Reduces hepatic glucose production. |

| Gastric Emptying | Slows the rate of gastric emptying. wikipedia.orgnih.gov | Reduces postprandial glucose excursions by slowing nutrient absorption. |

Table of Compounds

Receptor Trafficking and Degradation Pathways

The therapeutic effects of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists are profoundly influenced by the lifecycle of the receptor itself, particularly its journey following activation by a ligand. This process, known as endocytosis, involves the internalization of the ligand-receptor complex from the cell surface into intracellular compartments called endosomes. Once inside, the fate of the receptor—whether it is recycled back to the plasma membrane for re-sensitization or targeted for degradation—is a critical determinant of signaling duration and intensity. This post-endocytic trafficking is not uniform for all agonists; it is instead a highly regulated process influenced by the specific molecular characteristics of the activating ligand.

The structural diversity among GLP-1R agonists leads to distinct interactions with the receptor, which in turn dictates the receptor's post-endocytic fate. Factors such as binding affinity and the specific conformation the receptor adopts upon ligand binding can direct the GLP-1R towards either recycling or lysosomal degradation pathways. mdpi.comnih.gov

Research comparing various GLP-1R agonists has revealed that the chemical structure of the ligand is a key determinant of the receptor's trafficking behavior. mdpi.com For instance, high-affinity ligands often show a preference for promoting GLP-1R degradation. mdpi.com The persistence of the ligand-receptor complex within the endosome is thought to be a significant factor in this association. mdpi.com

Albiglutide's unique structure, a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 dimer fused to recombinant human albumin, distinguishes its trafficking phenotype from other GLP-1R agonists like exenatide (B527673) or liraglutide (B1674861). mdpi.comnih.gov While many agonists lead to the internalization of the GLP-1R into endosomes, the subsequent pathway is ligand-specific. The large size and albumin component of Albiglutide are significant factors influencing these downstream events. The fusion to albumin not only confers a long circulating half-life but also impacts how the GLP-1R, once internalized, is sorted within the cell. mdpi.com This can lead to differences in the balance between receptor recycling and degradation compared to smaller peptide agonists.

Table 1: Ligand-Specific Effects on GLP-1R Trafficking

| Factor | Influence on GLP-1R Trafficking | Relevance to Albiglutide |

|---|---|---|

| Ligand Structure | The molecular structure, including size and conjugated moieties, affects the post-endocytic sorting of the GLP-1R. mdpi.com | Albiglutide is a large fusion protein, combining a GLP-1 analog with recombinant human albumin. nih.govresearchgate.net |

| Binding Affinity | High-affinity ligand-receptor interactions are often associated with a preference for receptor degradation over recycling. mdpi.com | The specific binding affinity of Albiglutide influences the stability of the ligand-receptor complex within the endosome. |

| Endosomal Sorting | Following internalization, the ligand-receptor complex is sorted in endosomes for either recycling to the cell surface or degradation in lysosomes. mdpi.com | The albumin moiety of Albiglutide is a key factor in its endosomal sorting, favoring a recycling pathway via the FcRn receptor. researchgate.net |

The exceptionally long half-life of Albiglutide, approximately five days, is primarily attributable to its fusion with albumin, which allows it to engage with the Neonatal Fc Receptor (FcRn) recycling pathway. researchgate.netwikipedia.org FcRn is a cellular receptor that salvages albumin and Immunoglobulin G (IgG) from lysosomal degradation, thereby extending their circulating lifespan. nih.govresearchgate.net

The process begins when Albiglutide, circulating in the bloodstream, is taken up by endothelial cells through endocytosis. researchgate.net Inside the newly formed endosomes, the environment becomes acidic. This acidification is crucial, as it promotes the binding of the albumin component of Albiglutide to FcRn. researchgate.netjci.org This binding event effectively segregates the Albiglutide-FcRn complex from other proteins destined for degradation in lysosomes. researchgate.net

Instead of being destroyed, the complex is trafficked back to the cell surface. researchgate.net Upon re-exposure to the neutral pH of the bloodstream, the affinity between albumin and FcRn decreases, leading to the release of intact Albiglutide back into circulation. jci.org This recycling mechanism significantly reduces the clearance rate of Albiglutide, allowing for a sustained therapeutic concentration and enabling once-weekly administration. nih.govwikipedia.org This pathway is a key design feature of albumin-fusion proteins, leveraging a natural biological process to achieve prolonged pharmacologic effect.

Table 2: Mechanism of FcRn-Mediated Recycling of Albiglutide

| Step | Process | Description |

|---|---|---|

| 1. Endocytosis | Albiglutide is taken up from the bloodstream into cells, such as endothelial cells, within endosomes. researchgate.net | This is a routine cellular process for sampling extracellular fluid and proteins. |

| 2. Endosomal Acidification & FcRn Binding | The interior of the endosome becomes acidic (pH 6.0-6.5). jci.org | In this acidic environment, the albumin portion of Albiglutide binds with high affinity to FcRn present on the endosomal membrane. researchgate.netresearchgate.net |

| 3. Intracellular Sorting & Trafficking | The Albiglutide-FcRn complex is sorted away from the lysosomal degradation pathway. researchgate.net | The complex is transported in recycling vesicles back towards the cell membrane. |

| 4. Release into Circulation | At the cell surface, the complex is exposed to the neutral pH (pH ~7.4) of the blood. jci.org | The binding affinity between albumin and FcRn is significantly reduced at neutral pH, causing the release of Albiglutide back into the circulation, ready to interact with GLP-1 receptors again. researchgate.netjci.org |

Preclinical Research Paradigms and Translational Models

In Vitro Cellular Models for GLP-1 Receptor Studies

HEK293 Cell Lines Stably Transfected with Human GLP-1R

Human Embryonic Kidney 293 (HEK293) cell lines are a cornerstone of preclinical research on Glucagon-Like Peptide-1 (GLP-1) receptor agonists like albiglutide. These cells are readily cultured and transfected, making them an ideal system for expressing specific proteins of interest, such as the human GLP-1 receptor (GLP-1R). By stably transfecting HEK293 cells with the gene encoding the human GLP-1R, researchers create a consistent and reproducible model to investigate the molecular interactions and cellular responses initiated by GLP-1R activation. bpsbioscience.comamsbio.com

These engineered cell lines are instrumental in a variety of assays. For instance, they are used to determine the binding affinity and potency of novel GLP-1R agonists. researchgate.net Researchers can measure the ability of compounds like albiglutide to bind to the receptor and subsequently trigger downstream signaling pathways. A common method involves quantifying the production of cyclic AMP (cAMP), a key second messenger in GLP-1R signaling. nih.gov Luciferase reporter assays are frequently employed, where the activation of the cAMP pathway leads to the expression of the luciferase enzyme, providing a quantifiable light-based readout. bpsbioscience.comdrugdiscoverynews.com

Furthermore, HEK293-GLP-1R cells are utilized to study receptor internalization, a process where the receptor is removed from the cell surface following agonist binding. plos.org This is a critical aspect of understanding the duration of a drug's effect. Techniques like ELISA and immunofluorescence can be used to track the location of the GLP-1R within the cell over time after stimulation with an agonist. plos.org

Below is a table summarizing the types of assays conducted using HEK293-GLP-1R cells in the study of GLP-1 receptor agonists:

| Assay Type | Purpose | Key Measurement |

| Receptor Binding Assays | To determine the affinity of a compound for the GLP-1R. | Ligand binding kinetics (Kd). |

| cAMP Accumulation Assays | To measure the potency and efficacy of an agonist in activating the primary signaling pathway. | EC50 of cAMP production. |

| Luciferase Reporter Assays | A high-throughput method to screen for GLP-1R activation. | Light output from luciferase expression. |

| Receptor Internalization Assays | To study the desensitization and trafficking of the GLP-1R after agonist binding. | Quantification of cell surface vs. internalized receptors. |

| β-arrestin Recruitment Assays | To investigate biased agonism and alternative signaling pathways. | Measurement of β-arrestin interaction with the receptor. |

Pancreatic Beta Cell Lines (e.g., INS-1 Cells) in Receptor Binding Assays

While HEK293 cells provide a clean system for studying the receptor in isolation, pancreatic beta cell lines, such as the rat-derived INS-1 cells, offer a more physiologically relevant context for studying GLP-1 receptor agonists. nih.gov These cells endogenously express the GLP-1R and possess the intracellular machinery for insulin (B600854) secretion, which is the primary therapeutic target of drugs like albiglutide. biochempeg.com

In these cell lines, receptor binding assays are crucial for determining how strongly a compound like albiglutide binds to the GLP-1R in a native cellular environment. The binding affinity of an agonist can directly influence its downstream effects, including the potentiation of glucose-stimulated insulin secretion. biorxiv.org Studies have shown that the palmitoylation state of the GLP-1R, which can be influenced by agonist binding, affects its localization in the plasma membrane and subsequent signaling. biorxiv.org

Beyond simple binding, INS-1 cells are used to assess the functional consequences of receptor activation. Researchers can measure increases in intracellular cAMP and, most importantly, the secretion of insulin in response to glucose challenges with and without the presence of the GLP-1R agonist. This allows for a direct evaluation of the compound's insulinotropic effects. nih.gov These models are also valuable for investigating the long-term effects of GLP-1R agonists on beta-cell health, including proliferation and protection against apoptosis. researchgate.net

Application of Advanced 3D Cell Culture Models (e.g., Spheroids) in Early Drug Development

In recent years, there has been a significant shift from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models, such as spheroids and organoids, in early drug discovery. drugtargetreview.com These 3D models more accurately replicate the in vivo environment by restoring cell-cell and cell-extracellular matrix interactions that are lost in 2D cultures. moleculardevices.com This enhanced physiological relevance can lead to more predictive data on a drug's efficacy and potential toxicity before moving into animal models. nih.govresearchgate.net

For a biologic drug like albiglutide, 3D cell culture models of pancreatic islets (often referred to as "pseudo-islets") can be generated from cell lines or primary cells. These models allow for the study of drug penetration, receptor engagement, and downstream signaling in a more complex, tissue-like structure. drugtargetreview.com The use of 3D cultures can provide insights into how the diffusion of a large molecule like albiglutide might be affected by the dense cellular environment of an islet.

High-content imaging and analysis of these 3D structures can provide detailed information on cellular responses, including changes in morphology, cell viability, and the spatial distribution of signaling events. drugtargetreview.com The adoption of 3D cell culture models in the preclinical evaluation of GLP-1 receptor agonists represents a significant step towards improving the translatability of in vitro findings to clinical outcomes.

Animal Models in Pharmacological Research

Rodent Models (e.g., Diabetic Mice and Rats) for Glucose Homeostasis Studies

Rodent models are indispensable for the in vivo evaluation of GLP-1 receptor agonists like albiglutide. nih.gov Various strains of mice and rats are used to model different aspects of type 2 diabetes, including obesity, insulin resistance, and beta-cell dysfunction. mdpi.com Common models include diet-induced obese (DIO) mice and rats, which develop metabolic syndrome through prolonged exposure to a high-fat diet, and genetic models like the db/db mouse, which has a mutation in the leptin receptor and displays severe obesity and diabetes. mdpi.com

In these models, albiglutide and other GLP-1RAs are evaluated for their effects on glucose homeostasis. scienceopen.com Key parameters measured include fasting blood glucose, glucose tolerance (assessed via an oral or intraperitoneal glucose tolerance test), and insulin sensitivity. nih.gov Studies have demonstrated that GLP-1 receptor agonists can significantly improve glycemic control in these diabetic rodent models. mdpi.comnih.gov

Beyond glycemic control, these animal models are used to study the effects of GLP-1R agonists on body weight and food intake. nih.gov Researchers can monitor changes in body composition, energy expenditure, and food preference to understand the mechanisms behind the weight loss effects often associated with this class of drugs. michiganmedicine.org For example, studies with the GLP-1 analog semaglutide (B3030467) in DIO rodents showed a dose-dependent reduction in body weight and food intake. nih.gov

The following table summarizes key findings from studies using rodent models to evaluate GLP-1 receptor agonists:

| Rodent Model | GLP-1 Receptor Agonist | Key Findings |

| Diet-Induced Obese (DIO) Mice | Semaglutide | Dose-dependent reduction in body weight and food intake. nih.gov |

| db/db Mice | Liraglutide (B1674861) | Improved glycemic control in early-stage diabetes models. mdpi.com |

| Sprague-Dawley Rats | Albiglutide | Demonstrated cardioprotective effects in a model of myocardial ischemia/reperfusion injury. scienceopen.com |

| Genetically Modified Mice | Various | Used to elucidate the roles of specific neural pathways in the effects of GLP-1R agonists on appetite. michiganmedicine.org |

Non-Human Primate Models for Pharmacodynamic Evaluation

Non-human primates (NHPs), particularly cynomolgus monkeys, are a critical translational model in the preclinical development of biologic drugs intended for human use. nih.gov Their close physiological and genetic similarity to humans makes them highly valuable for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of drugs like albiglutide. nih.gov

Pharmacodynamic studies in NHPs assess the biological effects of the drug on the body. For albiglutide, this would involve measuring its impact on glucose metabolism, insulin secretion, and body weight in healthy or diabetic monkeys. For instance, studies with other GLP-1R agonists in obese cynomolgus monkeys have demonstrated significant reductions in body weight, insulin levels, and cholesterol. nih.govnih.gov These models are also crucial for understanding the potential for immunogenicity, where the animal's immune system may generate antibodies against the humanized protein therapeutic. nih.gov The development of anti-drug antibodies (ADAs) was detected in monkeys administered albiglutide, a factor that needs to be monitored and understood in preclinical safety and efficacy evaluations. nih.gov

The data generated from NHP studies are vital for predicting the human dose-response relationship and for designing safe and effective first-in-human clinical trials. nih.gov While efforts are ongoing to reduce, refine, and replace the use of NHPs in research, they currently remain a key component of the preclinical evaluation for many novel biologic therapies. youtube.com

Investigations into Central Nervous System Penetrance

The capacity of glucagon-like peptide-1 (GLP-1) receptor agonists to cross the blood-brain barrier (BBB) is a key determinant of their central nervous system (CNS) effects. The investigation into albiglutide's CNS penetrance has been a subject of scientific inquiry, particularly given its large molecular structure, a fusion of two GLP-1 analog molecules with human albumin. It was initially hypothesized that this large size might hinder its ability to enter the brain nih.gov.

However, recent preclinical pharmacokinetic studies have provided direct evidence of albiglutide's ability to cross the BBB. A 2023 study in male CD-1 mice quantitatively measured the brain uptake of several GLP-1 receptor agonists, including albiglutide, following intravenous injection. The results indicated that albiglutide demonstrates a rapid rate of brain influx. nih.govresearchgate.netnih.govresearchgate.net Using multiple-time regression analysis, the study determined the brain influx rate (Kᵢ) and the volume of distribution (Vd) in the brain.

The findings showed that albiglutide and dulaglutide had the most rapid brain uptake rates within the first hour of the study. nih.govresearchgate.netnih.gov This suggests a fast transport process across the BBB, which is a significant finding for a molecule of its size and contrasts with other large molecules like tirzepatide that showed much slower uptake over a longer timeframe. nih.govresearchgate.netnih.gov These preclinical data indicate that albiglutide can indeed penetrate the CNS, enabling potential direct engagement with neural targets.

| Compound | Brain Influx Rate (Kᵢ) (μl/g-min) | Volume of Distribution (Vd) (μl/g) | Uptake Profile (First 60 mins) |

|---|---|---|---|

| Albiglutide | 0.459 ± 0.08 | 12.8 ± 1.6 | Fast |

| Dulaglutide | 0.509 ± 0.12 | 11.7 ± 2.6 | Fast |

| Tirzepatide | No significant influx | N/A | Slow (influx observed over 6 hours) |

Comparative Preclinical Studies with Other GLP-1 Receptor Agonists

Preclinical evaluations of albiglutide have frequently involved comparisons with other GLP-1 receptor agonists to characterize its pharmacological profile. These studies, conducted in both in vitro and in vivo models, provide foundational data on its relative potency and mechanism of action.

In vitro studies using cell-based assays are crucial for determining the intrinsic activity of these agonists at the GLP-1 receptor. One such study measured the potency of various GLP-1 receptor agonists by quantifying cyclic adenosine (B11128) monophosphate (cAMP) accumulation in a Chinese hamster ovary (CHO) cell line stably expressing the human GLP-1 receptor. In this assay, albiglutide demonstrated a potent agonistic effect, though its potency varied relative to other agents like liraglutide and exenatide (B527673). nih.gov

| Compound | Potency (EC₅₀, pM) in CHO-K1 hGLP-1R cells |

|---|---|

| Albiglutide | 56.1 |

| Liraglutide | 32.8 |

| Exenatide | 6.1 |

| Semaglutide | 15.1 |

| Dulaglutide | 19.2 |

In nonclinical animal models, albiglutide's effects on physiological processes have been compared with those of other GLP-1 receptor agonists. Studies in rodents have shown that albiglutide effectively delays gastric emptying and reduces food intake, which are characteristic effects of this drug class contributing to glycemic control and potential weight reduction nih.gov. Preclinical studies with liraglutide in animal models also demonstrated delayed gastric emptying and reduced energy intake nih.govresearchgate.net. Similarly, exenatide has been shown to improve cardiac function and reduce infarct size in porcine models of ischemia nih.gov. While direct head-to-head animal studies comprehensively comparing these specific endpoints are not always available, the collective preclinical data suggest that while the fundamental mechanisms of action are shared across the class, the magnitude of effect can differ. For instance, the structural differences, such as albiglutide's fusion to human albumin versus the fatty acid acylation of liraglutide, are thought to underlie differences in their pharmacokinetic profiles and potentially the magnitude of their physiological effects nih.govnih.gov.

Advanced Analytical and Bioanalytical Methodologies in Albiglutide Trifluoroacetate Research

Assay Development for Receptor Binding and Agonist Activity

The evaluation of Albiglutide trifluoroacetate's interaction with its target, the glucagon-like peptide-1 receptor (GLP-1R), and the subsequent cellular response is crucial for understanding its pharmacological profile. This involves the development and application of sophisticated in vitro assays to quantify receptor binding affinity and agonist-induced signaling cascades.

Fluorescence Resonance Energy Transfer (FRET) Assays for Cyclic Adenosine (B11128) Monophosphate

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the concentration of second messengers, such as cyclic adenosine monophosphate (cAMP), within living cells. The production of cAMP is a key downstream event following the activation of the G-protein coupled GLP-1 receptor by an agonist like albiglutide. In nonclinical studies, albiglutide has been shown to stimulate cAMP production through the GLP-1 receptor nih.gov.

FRET-based biosensors for cAMP typically consist of a cAMP-binding protein domain flanked by two fluorescent proteins, a donor and an acceptor. When cAMP levels are low, the biosensor is in a conformation that allows for FRET to occur between the donor and acceptor upon excitation of the donor. An increase in intracellular cAMP, triggered by GLP-1R activation, leads to a conformational change in the biosensor that separates the donor and acceptor, thereby reducing FRET. This change in the FRET signal can be quantified to determine the concentration of cAMP.

Studies have demonstrated the utility of high-throughput FRET assays for cAMP to investigate the pharmacology of GLP-1R agonists. While specific FRET assay data for albiglutide is not extensively published, the methodology is well-established for the GLP-1 receptor class. The potency of albiglutide in stimulating cAMP production has been compared to native GLP-1 and another GLP-1R agonist, exendin-4, in HEK293T cells expressing the human GLP-1R fda.gov.

| Compound | EC50 (pM) |

|---|---|

| Albiglutide | 472 |

| GLP-1 | 51 |

| Exendin-4 | 3 |

Competitive Ligand Displacement Assays

Competitive ligand displacement assays are fundamental in determining the binding affinity of a compound for its receptor. In the context of Albiglutide trifluoroacetate (B77799), these assays are used to quantify its ability to bind to the GLP-1R. The principle of this assay involves the competition between a labeled ligand (typically radiolabeled) with a known high affinity for the receptor and the unlabeled test compound (albiglutide).

The assay measures the concentration of the unlabeled ligand required to displace 50% of the specifically bound labeled ligand from the receptor, a value known as the IC50 (inhibitory concentration 50%). A lower IC50 value indicates a higher binding affinity of the test compound for the receptor. Albiglutide has demonstrated a high binding affinity for the GLP-1R uq.edu.au.

| Compound | IC50 (nM) |

|---|---|

| Albiglutide | 0.61 |

| GLP-1 | 0.02 |

Bioanalytical Strategies for Pharmacokinetic Parameter Determination in Preclinical Models

The determination of pharmacokinetic (PK) parameters is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models. These studies inform the dosing regimen and provide insights into the compound's in vivo behavior. A variety of bioanalytical methods are employed to accurately quantify albiglutide concentrations in biological matrices such as plasma.

Enzyme-linked immunosorbent assays (ELISAs) have been a primary method for the quantification of albiglutide in biological samples clinicaltrials.gov. These assays utilize specific antibodies to capture and detect the albiglutide molecule. The procedure for an anti-albiglutide ELISA generally involves coating microtiter plates with albiglutide, incubating with samples, and then detecting bound anti-albiglutide antibodies with a secondary antibody conjugated to an enzyme that produces a measurable signal clinicaltrials.gov.

While not explicitly detailed for albiglutide in the provided context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for the quantification of therapeutic peptides and proteins. This technique would be suitable for the bioanalysis of albiglutide, offering high selectivity and the ability to distinguish the intact drug from its metabolites.

Preclinical pharmacokinetic studies of albiglutide have been conducted in species such as mice and monkeys. These studies have revealed a prolonged circulatory half-life for albiglutide, which is a key feature of this long-acting GLP-1 receptor agonist fda.gov.

| Parameter | Mouse | Monkey |

|---|---|---|

| Half-life (t½) | ~8 hours (IV), 12 hours (SC) | ~60 hours (IV & SC) |

| Bioavailability (SC) | ≥38% | ≥50% |

| Volume of Distribution | Low | Low |

Compound Names

| Compound Name |

|---|

| This compound |

| Albiglutide |

| Cyclic Adenosine Monophosphate (cAMP) |

| Exendin-4 |

| Glucagon-like peptide-1 (GLP-1) |

Protein Engineering and Rational Design in Albiglutide Research

Structure-Activity Relationship (SAR) Studies of GLP-1 Analogs

Structure-activity relationship (SAR) studies have been fundamental in understanding the critical amino acid residues of GLP-1 for its biological activity and in guiding the design of potent and stable analogs like albiglutide.

Alanine-scanning mutagenesis is a technique where individual amino acid residues in a protein are systematically replaced with alanine (B10760859) to determine their importance for the protein's function. nih.gov Such studies on GLP-1 have highlighted several key residues in the N-terminal region that are crucial for receptor binding and activation. nih.govnih.govacs.org For instance, residues at positions 1, 3, 4, and 5 have been identified as essential for full agonist activity. nih.govacs.org

Substitutional analysis has further refined this understanding. For example, replacing the alanine at position 8 (Ala8) with a glycine (B1666218) residue, as was done in the development of albiglutide, confers resistance to DPP-4 degradation. nih.govresearchgate.net DPP-4 is known to cleave peptides with alanine or proline at the penultimate N-terminal position. nih.gov The substitution of Ala8 with glycine sterically hinders the enzyme's access, thereby preventing cleavage and significantly extending the peptide's half-life. researchgate.net

| Residue Position | Original Amino Acid | Substitution in Albiglutide | Rationale for Substitution | Impact on Activity/Stability |

| 8 | Alanine | Glycine | Confer resistance to DPP-4 degradation. nih.govresearchgate.net | Prevents enzymatic cleavage, increasing half-life. researchgate.net |

Strategies for Enhancing Peptide Stability and Potency through Structural Modifications

One key strategy involves increasing the molecular size of the peptide. researchgate.net Larger molecules are less susceptible to renal filtration, which prolongs their circulation time. biochempeg.com This can be achieved through methods like PEGylation (attachment of polyethylene (B3416737) glycol) or fusion to larger proteins. nih.govnih.gov

Another approach is to modify the peptide sequence to promote a more stable conformation or to introduce non-canonical amino acids that are resistant to enzymatic degradation. acs.org The overarching goal of these modifications is to maintain or enhance the peptide's affinity for the GLP-1 receptor while improving its pharmacokinetic profile. nih.gov

| Modification Strategy | Example | Mechanism of Action | Desired Outcome |

| Amino Acid Substitution | Ala8 to Glycine in albiglutide nih.govresearchgate.net | Prevents DPP-4 cleavage researchgate.net | Increased resistance to enzymatic degradation and extended half-life. |

| Fusion to a Larger Protein | Fusion of GLP-1 analog to human albumin in albiglutide researchgate.net | Increases molecular size to reduce renal clearance. researchgate.net | Prolonged circulation time and less frequent administration. |

Development of Novel Long-Acting GLP-1 Analogs Incorporating Serum Protein Binding Motifs

A highly successful strategy for extending the half-life of peptide therapeutics is the incorporation of motifs that facilitate binding to serum proteins, most commonly albumin. nih.gov Albumin is the most abundant protein in human plasma and has a long half-life of approximately 19 days. By reversibly binding to albumin, the therapeutic peptide is protected from degradation and renal clearance, effectively creating a circulating reservoir of the drug. nih.gov

Albiglutide was rationally designed using this principle. It consists of two copies of a DPP-4-resistant GLP-1 analog fused to human albumin. researchgate.net This fusion protein has a significantly larger molecular size, which drastically reduces its rate of renal clearance. researchgate.net The binding to albumin further contributes to its extended half-life, allowing for once-weekly administration. wikipedia.org

| GLP-1 Analog | Serum Protein Binding Motif | Mechanism of Half-Life Extension | Resulting Half-Life |

| Albiglutide | Fusion to human albumin researchgate.net | Increased molecular size and protection from clearance and degradation. researchgate.net | Approximately 5 days wikipedia.org |

| Liraglutide (B1674861) | Acylated with a fatty acid chain | Fatty acid chain binds to albumin. | Approximately 13 hours |

| Semaglutide (B3030467) | Acylated with a fatty acid chain and a spacer | Enhanced albumin binding. altasciences.com | Approximately 7 days biochempeg.com |

Future Research Directions and Unanswered Questions

Exploration of Alternative Delivery Systems for GLP-1 Receptor Agonists

The conventional subcutaneous administration of GLP-1 receptor agonists, while effective, presents challenges related to patient adherence and convenience. snmjournals.org The peptide nature of these drugs makes them susceptible to degradation in the gastrointestinal system, rendering oral delivery difficult, often resulting in very low bioavailability. dntb.gov.ua Consequently, research into non-invasive and more patient-friendly delivery methods is a critical priority. Innovations are being pursued in oral, buccal, and transdermal systems to improve the therapeutic experience. snmjournals.org

Transdermal delivery, particularly through microstructure-based systems like microneedle patches, is a highly promising area of research. mdpi.com These systems create micron-sized pores in the skin, enabling the passage of large molecules like GLP-1 receptor agonists that would otherwise not be absorbed. mdpi.com

Key Research Findings:

Dissolving Microneedles: These microneedles are made from biodegradable polymers that encapsulate the drug. Upon insertion into the skin, the needles dissolve and release the therapeutic agent. nih.gov This approach has been explored for the delivery of liraglutide (B1674861), another GLP-1 analog, demonstrating the potential for this technology. nih.govnih.gov

Enhanced Bioavailability: Preclinical studies with microneedle patches for delivering GLP-1 receptor agonists have shown the potential to achieve high bioavailability, in some cases exceeding 50%. nih.gov

Sustained Release: Microneedle technology can be engineered for programmable, scheduled release of a drug. researchgate.net This could allow for a single patch to deliver the therapeutic agent over an extended period, potentially for a week or even a month, which would be a significant improvement over frequent injections. researchgate.net

Improved Stability: Solid-state formulations within microneedle patches can enhance the stability of the drug at room temperature, which could reduce the costs and complexities associated with cold chain storage. nih.gov

| Technology | Description | Key Advantages | Research Status |

|---|---|---|---|

| Solid Microneedles | Create microchannels to enhance permeability for a subsequently applied drug patch. mdpi.com | Simple mechanism. mdpi.com | Preclinical |

| Coated Microneedles | Drug is coated onto the surface and dissolves upon insertion. mdpi.com | Rapid drug delivery. mdpi.com | Preclinical/Clinical |

| Dissolving Microneedles | Drug is encapsulated within biodegradable needles that dissolve in the skin. mdpi.comnih.gov | No sharp waste, complete drug delivery. mdpi.comnih.gov | Preclinical/Clinical nih.gov |

| Programmable Release Microneedles | Core-shell structures allow for repeated, scheduled release from a single patch. researchgate.net | Enables single-administration for long-term therapy (e.g., one month). researchgate.net | Preclinical researchgate.net |

Deepening Understanding of Albiglutide's Molecular Interactions and Selectivity

Albiglutide's distinct chemical structure underpins its pharmacokinetic and pharmacodynamic profile. nih.gov It is a fusion protein comprising two tandem copies of a modified human GLP-1 sequence fused to recombinant human albumin. researchgate.netwikipedia.org A key modification is an amino acid substitution (alanine to glycine (B1666218) at position 8) that confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govwikipedia.org This resistance, combined with the large size of the albumin fusion, results in a long elimination half-life of approximately five days. researchgate.netnih.gov

Future research should aim to further elucidate the specific interactions between Albiglutide and the GLP-1 receptor. While it is known to act as a receptor agonist, a more detailed understanding of its binding kinetics—the rates of association and dissociation—compared to native GLP-1 and other analogs could reveal nuances in receptor activation. snmjournals.org

An intriguing characteristic of Albiglutide is its apparent difficulty in crossing the blood-brain barrier due to its large molecular size. nih.gov This is thought to be responsible for a different side effect profile, potentially with less centrally-mediated nausea, compared to other GLP-1 agonists. nih.govnih.gov Further investigation into the molecular determinants of this limited central nervous system penetration and its functional consequences is a key area for future study. Understanding these structure-activity relationships could inform the design of next-generation incretin (B1656795) mimetics with tailored selectivity and improved tolerability.

Comparative Analysis of Fusion Protein Engineering Approaches and Their Research Implications

The clinical challenge of the short half-life of native GLP-1 has been addressed through various protein engineering strategies. nih.gov Albiglutide exemplifies the albumin fusion approach, which leverages the long circulatory life of albumin to extend the therapeutic's duration of action. researchgate.net This strategy contrasts with other methods, such as fusion to the fragment crystallizable (Fc) region of an antibody, a technique used in the development of dulaglutide. nih.govnih.gov

| Engineering Approach | Example Compound(s) | Mechanism of Action | Research Implications |

|---|---|---|---|

| Albumin Fusion | Albiglutide nih.gov | Fusing the GLP-1 analog to recombinant human albumin significantly increases molecular size, reducing renal clearance. wikipedia.org | Investigating different linker chemistries and fusion orientations to optimize receptor binding and biological activity. Exploring fusions with modified albumin to further tailor pharmacokinetics. |

| Fc Fusion | Dulaglutide nih.gov | Fusing the GLP-1 analog to the Fc region of an IgG antibody also increases size and utilizes the neonatal Fc receptor (FcRn) recycling pathway to prolong half-life. nih.gov | Comparing different IgG subclasses (e.g., IgG4 vs. IgG1) and linker designs to balance potency and potential immunogenicity. nih.gov Studying the impact of Fc-mediated effects. |

| Fatty Acid Acylation | Liraglutide, Semaglutide (B3030467) dntb.gov.ua | Attaching a fatty acid moiety promotes reversible binding to circulating albumin, which protects the drug from degradation and clearance. nih.gov | Optimizing the length and composition of the fatty acid chain to fine-tune albumin binding affinity and duration of action. |

A comparative analysis of these fusion protein strategies is a vital research direction. Key questions include how different fusion partners (albumin vs. Fc) and the linkers used to connect them to the GLP-1 analog affect receptor affinity, potency, and potential for immunogenicity. nih.gov For instance, research on Fc fusion proteins has shown that the linker can significantly impact the binding activity of the therapeutic peptide. nih.gov Understanding the trade-offs between these approaches—such as manufacturing complexity, stability, and specific biological interactions—will be crucial for designing future long-acting biologics with optimal therapeutic profiles.

Novel Applications in Biomedical Research Beyond Traditional Metabolic Regulation (e.g., Diagnostic or Imaging Agents)

The expression of the GLP-1 receptor in tissues beyond the pancreas has opened up research into the broader therapeutic and diagnostic potential of its agonists.

Cardiovascular Research: Beyond glycemic control, GLP-1 receptor agonists have demonstrated significant cardiovascular benefits. hcplive.com The Harmony Outcomes study, a large cardiovascular outcomes trial, showed that Albiglutide was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and existing cardiovascular disease. nih.gov This has spurred further research into the mechanisms behind these cardioprotective effects, which may include impacts on inflammation, endothelial function, and cardiac metabolism. hcplive.com

Diagnostic and Imaging Agents: The high density of GLP-1 receptors on certain cell types, such as pancreatic beta cells and some neuroendocrine tumors like insulinomas, makes them an attractive target for molecular imaging. nih.gov Future research could explore the development of Albiglutide or similar long-acting analogs as diagnostic or imaging agents.

Key Research Concepts:

Radiolabeling: GLP-1 analogs, particularly derivatives of exendin-4, have been successfully radiolabeled with isotopes suitable for Positron Emission Tomography (PET) (e.g., ⁶⁸Ga, ¹⁸F) and Single-Photon Emission Computed Tomography (SPECT) (e.g., ¹¹¹In). snmjournals.org

Beta Cell Imaging: A major goal of this research is the non-invasive visualization and quantification of pancreatic beta cell mass. nih.gov This could be transformative for understanding the progression of diabetes and for monitoring the effectiveness of therapies aimed at preserving or restoring beta cell function. nih.gov

Tumor Detection: Benign insulinomas, which are often small and difficult to locate with standard imaging techniques, express high levels of GLP-1 receptors. nih.gov Radiolabeled GLP-1 receptor agonists have shown clinical value in accurately detecting these tumors.

While Albiglutide itself has not been the primary focus of these imaging studies, its nature as a stable, high-affinity ligand for the GLP-1 receptor suggests that its core structure could be adapted for such purposes. Future work could involve modifying the Albiglutide molecule to incorporate chelators for radiometals or sites for radiohalogenation, creating novel probes for PET or SPECT imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.